This compound can be sourced from various chemical suppliers, including Santa Cruz Biotechnology and Sigma-Aldrich, which provide it for research purposes, particularly in proteomics . Its classification as an amide places it within a group of compounds that are known for their diverse biological activities.
The synthesis of 3-[(2-Furylmethyl)amino]propanamide typically involves the reaction of furan-2-carboxaldehyde with an appropriate amine, followed by acylation. While specific synthesis routes can vary, the general approach may include the following steps:
Technical parameters such as reaction temperature, solvent choice (commonly chloroform or dichloromethane), and reaction time are crucial for optimizing yields and purity.
3-[(2-Furylmethyl)amino]propanamide can participate in various chemical reactions typical of amides, including:
These reactions are influenced by factors such as temperature, pH, and solvent systems .
Further studies are required to elucidate precise mechanisms at the molecular level.
The physical properties of 3-[(2-Furylmethyl)amino]propanamide include:
Chemical properties include stability under ambient conditions but susceptibility to hydrolysis under extreme pH conditions .
3-[(2-Furylmethyl)amino]propanamide has potential applications in several scientific areas:
The versatility of this compound makes it a valuable tool in both academic and industrial research settings .
Furan heterocycles are pivotal structural motifs in pharmaceuticals due to their versatile bioactivity and presence in natural products. The electron-rich aromatic system of furan enables interactions with biological targets through π-π stacking, hydrogen bonding, and dipole interactions. This is exemplified by compounds like collybolide—a furanoterpenoid with potent anti-inflammatory properties—where early-stage incorporation of the furan moiety enhances synthetic feasibility without compromising stability [2] [9]. Furan-containing drugs demonstrate diverse therapeutic applications, including kinase inhibition, antimicrobial activity, and splice-modulation, as seen in thieno[3,2-b]pyridine derivatives that improve pre-mRNA splicing in familial dysautonomia therapy [5] [8].
Despite their utility, furans pose metabolic challenges. Cytochrome P450 enzymes (particularly CYP2E1) oxidize the furan ring to reactive intermediates like cis-2-butene-1,4-dial (BDA), which forms protein adducts linked to hepatotoxicity [9]. This dual nature—bioactivity versus metabolic risk—makes furan derivatives like 3-[(2-Furylmethyl)amino]propanamide compelling subjects for structure-activity relationship (SAR) studies aimed at optimizing therapeutic indices.
Table 1: Therapeutic Applications of Furan-Containing Bioactives
Compound Class | Biological Activity | Key Structural Feature |
---|---|---|
Collybolide derivatives | Anti-inflammatory, analgesic | Furanoterpenoid core |
Thieno[3,2-b]pyridines | Pre-mRNA splicing modulation | 2-Furylmethylamino substituent |
Teucrin A | Hepatotoxic (metabolic activation) | Furanoditerpenoid |
3-[(2-Furylmethyl)amino]propanamide (C₈H₁₂N₂O₂; CID 4691998) integrates three pharmacophoric elements [1]:
Table 2: Functional Group Contributions to Bioactivity
Group | Physicochemical Role | Biological Interactions |
---|---|---|
2-Furylmethyl | π-system for hydrophobic contacts | Van der Waals forces, π-stacking |
Secondary amine | Basic center (pKa ~9-10) | Hydrogen bonding, ionic bonding |
Propanamide | Polar, H-bond donor/acceptor | Target-specific recognition |
Derivatives such as 3-[(2-Furylmethyl)amino]-N-methylpropanamide (CID 28307171) and 3-amino-N-(2-furylmethyl)propanamide hydrochloride (CID 53409677) illustrate strategic modifications [3] [4]: N-methylation reduces amide H-bond donation capacity, while hydrochloridation enhances aqueous solubility for screening.
The compound emerged as an intermediate in synthetic campaigns targeting complex furanoterpenoids and neuromodulatory agents. Its design leverages the "furylalkylamine" scaffold observed in bioactive compounds like kinetin derivatives, which modulate RNA splicing [5]. Early synthetic routes exploited:
Pharmacological interest intensified when high-throughput screening identified structurally related furylalkylamine compounds as hits for protein-protein interaction inhibitors and splice modulators. Patent WO2020167628A1 highlights thieno[3,2-b]pyridin-7-amines bearing the 2-furylmethylamino group as lead compounds for familial dysautonomia treatment [5] [8]. The propanamide backbone in these molecules mimics endogenous amino acid motifs, potentially enabling recognition by cellular machinery involved in RNA processing.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: